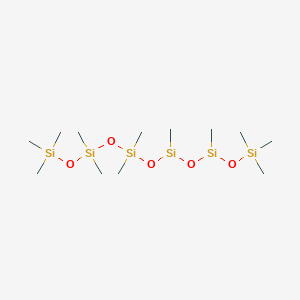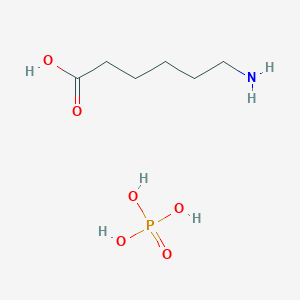
6-Aminohexanoic acid;phosphoric acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Aminohexanoic acid, also known as ε-aminocaproic acid, is a derivative and analogue of the amino acid lysine. It is a synthetic lysine derivative without an α-amino group, making it an effective inhibitor for enzymes that bind to lysine residues. Phosphoric acid, on the other hand, is a mineral acid with the chemical formula H₃PO₄. It is commonly used in various industrial and chemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
6-Aminohexanoic acid can be synthesized through the hydrolysis of ε-caprolactam under acidic or basic conditions. The process involves the ring-opening hydrolysis of caprolactam, followed by purification using ion exchange resins . Another method involves the use of six isolated enzymes to biosynthesize 6-aminohexanoic acid from cyclohexanol .
Industrial Production Methods
The industrial production of 6-aminohexanoic acid primarily involves the hydrolysis of ε-caprolactam. This method is widely used due to its efficiency and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions
6-Aminohexanoic acid undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form 6-oxohexanoic acid.
Reduction: It can be reduced to form hexanoic acid.
Substitution: It can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Common reagents used in the reactions of 6-aminohexanoic acid include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The reactions typically occur under controlled temperature and pH conditions .
Major Products Formed
The major products formed from the reactions of 6-aminohexanoic acid include 6-oxohexanoic acid, hexanoic acid, and various substituted derivatives .
Scientific Research Applications
6-Aminohexanoic acid has a wide range of scientific research applications, including:
Chemistry: It is used as a starting material in the synthesis of nylon-6 and other polyamides.
Biology: It is used as a linker in the synthesis of biologically active structures.
Medicine: It is used as an antifibrinolytic drug to prevent excessive bleeding.
Industry: It is used in the production of synthetic fibers and as a component in various industrial processes.
Mechanism of Action
The mechanism of action of 6-aminohexanoic acid involves its ability to mimic the side chain of lysine in fibrin and interact with lysine-binding sites on plasmin and plasminogen. This interaction competitively prevents plasmin and plasminogen from binding to fibrin, thereby inhibiting fibrin degradation . This action leads to the inhibition of plasmin-induced fibrin degradation, making it effective in preventing excessive bleeding .
Comparison with Similar Compounds
6-Aminohexanoic acid is similar to other lysine analogues, such as tranexamic acid and aminomethylbenzoic acid. it is unique in its structure and specific applications. While tranexamic acid is also an antifibrinolytic agent, 6-aminohexanoic acid is more commonly used in the synthesis of nylon-6 and other polyamides .
List of Similar Compounds
- Tranexamic acid
- Aminomethylbenzoic acid
- ε-Caprolactam
Properties
CAS No. |
138659-49-1 |
|---|---|
Molecular Formula |
C6H16NO6P |
Molecular Weight |
229.17 g/mol |
IUPAC Name |
6-aminohexanoic acid;phosphoric acid |
InChI |
InChI=1S/C6H13NO2.H3O4P/c7-5-3-1-2-4-6(8)9;1-5(2,3)4/h1-5,7H2,(H,8,9);(H3,1,2,3,4) |
InChI Key |
GTQWLEYOZXFEFT-UHFFFAOYSA-N |
Canonical SMILES |
C(CCC(=O)O)CCN.OP(=O)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Methyl-3-methylidene-9-oxabicyclo[3.3.1]nonane](/img/structure/B14267823.png)
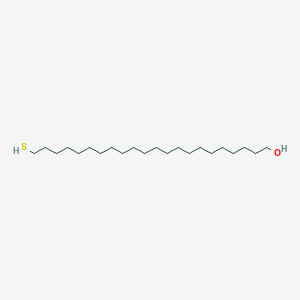
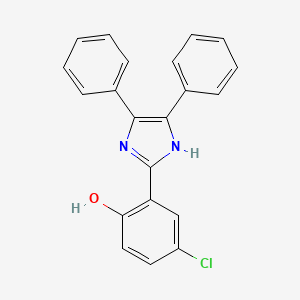
![4-[(2,2-Diphenylethenyl)(phenyl)amino]benzaldehyde](/img/structure/B14267839.png)
![N~1~,N~3~-Bis[2-(4-aminophenyl)ethyl]benzene-1,3-dicarboxamide](/img/structure/B14267840.png)
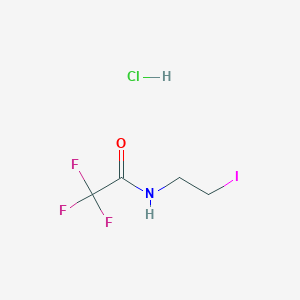
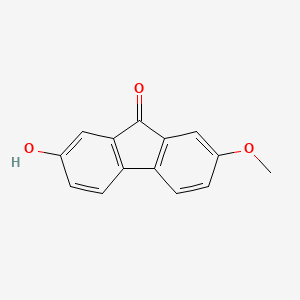
![(5-Cyano-2-methyl[3,4'-bipyridin]-6(1H)-ylidene)propanedinitrile](/img/structure/B14267863.png)
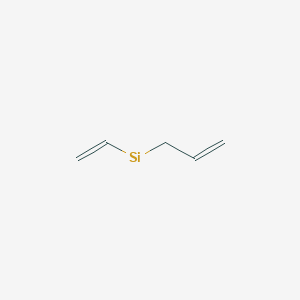

![Silane, tris(1-methylethyl)[(2S)-oxiranylmethoxy]-](/img/structure/B14267877.png)
![1H-Isoindole-1,3(2H)-dione, 2-[2-[(4-aminophenyl)thio]ethyl]-](/img/structure/B14267885.png)
![2-(2-Thienyl)-5-[5-(1-oxohexyl)-2-thienyl]thiophene](/img/structure/B14267887.png)
